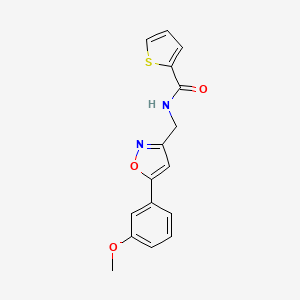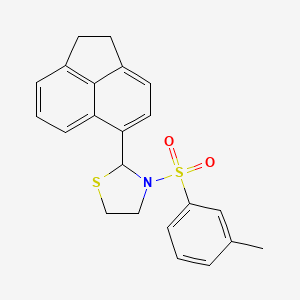
2-Acenaphthen-5-yl-3-(toluene-3-sulfonyl)-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acenaphthen-5-yl-3-(toluene-3-sulfonyl)-thiazolidine is a chemical compound with potential applications in scientific research. It is a thiazolidine derivative that has been synthesized using various methods.
Scientific Research Applications
Intracellular Cysteine Delivery
- Study Overview: Thiazolidines have been investigated for their role in promoting glutathione synthesis, which can protect against toxicity. L-2-oxothiazolidine-4-carboxylate, a thiazolidine derivative, was found to protect against acetaminophen toxicity in mice by promoting glutathione synthesis (Williamson, Boettcher, & Meister, 1982).
Synthesis and Antimicrobial Activity
- Study Overview: Various thiazolidinone and thiazoline derivatives, including those synthesized from compounds similar to 2-Acenaphthen-5-yl-3-(toluene-3-sulfonyl)-thiazolidine, have shown promising antimicrobial activities. Some compounds exhibited significant activities against pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer and Antitumor Activities
- Study Overview: Thiazolidine derivatives have been evaluated for their potential in anticancer and antitumor treatments. Some thiazolidinone and thiazolidine derivatives showed promising results in inhibiting the growth of cancer cells (Gouda & Abu‐Hashem, 2011).
Structural and Spectroscopic Analysis
- Study Overview: Structural and spectroscopic characterizations of thiazolidine derivatives, including their synthesis and molecular characterization, have been an area of focus. This includes X-ray diffraction and nuclear magnetic resonance studies (Pinto, Henao, & Kouznetsov, 2018).
Anticonvulsant Agents
- Study Overview: Thiazolidine derivatives have been synthesized and tested for their anticonvulsant properties, providing a potential pathway for the development of new therapeutic agents in this domain (Mishchenko, Shtrygol’, Kaminskyy, & Lesyk, 2020).
Synthesis and Biological Applications
- Study Overview: The synthesis and applications of thiazolidines, including their diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities, have been comprehensively reviewed (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S2/c1-15-4-2-6-18(14-15)27(24,25)23-12-13-26-22(23)20-11-10-17-9-8-16-5-3-7-19(20)21(16)17/h2-7,10-11,14,22H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLCUYDJKIHMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
![4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2476016.png)
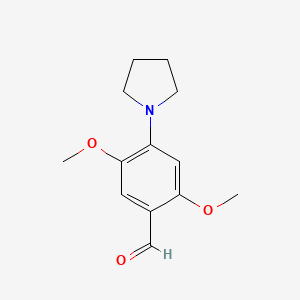
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)
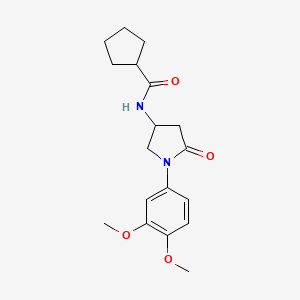

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)
![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2476026.png)
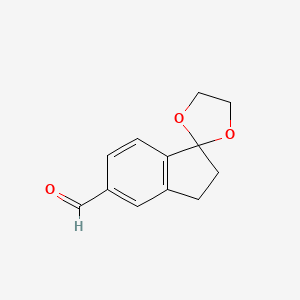
![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)
